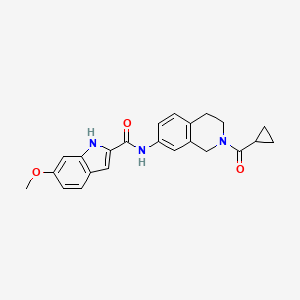

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a tetrahydroisoquinoline scaffold fused with a cyclopropanecarbonyl group and an indole carboxamide moiety. The compound’s design integrates a rigid cyclopropane ring (to enhance metabolic stability) and a methoxy-substituted indole carboxamide (to modulate solubility and binding interactions) .

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-29-19-7-5-16-11-21(25-20(16)12-19)22(27)24-18-6-4-14-8-9-26(13-17(14)10-18)23(28)15-2-3-15/h4-7,10-12,15,25H,2-3,8-9,13H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGPYGCYGFOYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.42 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The cyclopropanecarbonyl group and the methoxy-substituted indole contribute to the compound's complexity and potential activity against various biological targets.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound exhibit notable anticancer activity . For instance, compounds with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the indole and tetrahydroisoquinoline moieties can enhance potency against cancer cells.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of related indole derivatives found that certain compounds demonstrated significant activity against A549 lung cancer cells. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential for therapeutic use in oncology .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Research on similar indole derivatives has shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Molecular docking studies can reveal binding affinities to specific enzymes or receptors, guiding further development and optimization of the compound for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropanecarbonyl Group : This step may require specialized reagents to ensure successful incorporation without compromising other functional groups.

- Methoxy Substitution : The methoxy group can be introduced via methylation reactions on the indole ring.

These synthetic routes highlight the complexity involved in producing high-purity compounds suitable for biological evaluation.

Summary Table of Biological Activities

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Ring

The 6-methoxyindole scaffold undergoes regioselective electrophilic substitution due to the electron-donating methoxy group at C6, which directs incoming electrophiles to the C5 and C7 positions.

Key Findings :

-

Methoxy activation enhances reactivity at C5/C7 but does not preclude substitution at C3 if sterically accessible .

-

Halogenation at C3 is reversible unless stabilized by bulky substituents .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions, influenced by the indole ring’s electronic environment.

Mechanistic Notes :

-

Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, while basic hydrolysis is hindered by steric bulk from the tetrahydroisoquinoline moiety .

Cyclopropane Ring Modifications

The cyclopropanecarbonyl group undergoes ring-opening reactions under oxidative or acidic conditions.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, MeOH, 60°C | Formation of γ,δ-unsaturated ketone | |

| Photochemical Oxidation | O₂, hv, CHCl₃ | Epoxidation of cyclopropane |

Key Findings :

-

Ring strain in the cyclopropane facilitates reactivity, but steric hindrance from adjacent groups limits accessibility .

Cross-Coupling Reactions

The tetrahydroisoquinoline nitrogen and indole C3 position enable palladium-catalyzed cross-coupling.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Arylation at tetrahydroisoquinoline N2 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amination at indole C3 |

Limitations :

-

Coupling at the indole C3 requires deprotonation, which is hindered by the electron-withdrawing carboxamide group .

Functional Group Interconversion

The methoxy group undergoes demethylation and nucleophilic substitution.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | Conversion to hydroxyl group | |

| SNAr Reaction | KHMDS, aryl halide, THF | Substitution with electron-deficient aryl |

Applications :

-

Demethylation enables further derivatization (e.g., sulfonation or glycosylation) for biological studies .

Oxidative Reactions

The indole ring is susceptible to oxidation, particularly at the pyrrole moiety.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Epoxidation | mCPBA, DCM, RT | Epoxide formation at C2–C3 | |

| Dimerization | FeCl₃, MeCN, 50°C | Oxidative coupling at C3 |

Mechanistic Insight :

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. Core Scaffold and Substituents

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide (CAS: 955776-90-6) Structure: Shares the tetrahydroisoquinoline core and cyclopropanecarbonyl group but replaces the indole carboxamide with a 4-methoxy-2-methylbenzenesulfonamide. Molecular Formula: C21H24N2O4S vs. the target compound’s inferred formula (C23H23N3O3).

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Structure: Features a trifluoroacetylated tetrahydroisoquinoline and a fluorophenyl sulfonamide. Key Difference: The absence of an indole moiety and the presence of a trifluoroacetyl group may increase lipophilicity, affecting blood-brain barrier penetration .

B. Functional Analogues in Agrochemicals

Propanil (N-(3,4-dichlorophenyl) propanamide) Structure: Simple aromatic carboxamide with chlorophenyl and propanamide groups. Application: Herbicide targeting acetolactate synthase. Comparison: The target compound’s indole carboxamide and tetrahydroisoquinoline core offer greater structural complexity, likely enabling selective interactions with mammalian targets over plant enzymes .

Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) Structure: Benzamide with a branched alkyl isoxazole substituent.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | CAS:955776-90-6 | N-[4-(2-Cyclopropylethyl)... |

|---|---|---|---|

| Molecular Weight | ~397.45 (C23H23N3O3) | 400.5 (C21H24N2O4S) | ~492.4 (C22H23F4N3O3S) |

| Key Functional Groups | Indole carboxamide, methoxy | Benzenesulfonamide, methoxy | Trifluoroacetyl, sulfonamide |

| Predicted LogP | ~3.2 (moderate lipophilicity) | ~2.8 | ~4.1 (high lipophilicity) |

| Bioavailability | Moderate (due to indole) | Low (sulfonamide polarity) | Low (high LogP and MW) |

Note: LogP values estimated using fragment-based methods; experimental data are unavailable in the provided evidence .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

Methodological Answer: The synthesis of this compound involves modular assembly of the tetrahydroisoquinoline and indole-2-carboxamide moieties. Key steps include:

- Cyclopropanecarbonyl coupling : Acylation of the tetrahydroisoquinoline core using cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dry DCM) .

- Indole-2-carboxamide formation : Amide coupling between 6-methoxy-1H-indole-2-carboxylic acid and the tetrahydroisoquinoline intermediate using coupling agents like HATU or EDCI, with DMAP catalysis .

- Reflux conditions : Critical for achieving high yields in cyclization steps (e.g., 3–5 hours in acetic acid at 80–100°C) .

Q. Table 1. Synthetic Method Comparison

| Step | Reagents/Conditions | Yield Range | Key Challenges | Reference |

|---|---|---|---|---|

| Acylation | Cyclopropanecarbonyl chloride, DCM, 0°C | 60–75% | Moisture sensitivity | |

| Amide Coupling | HATU, DIPEA, DMF, rt | 30–50% | Steric hindrance | |

| Purification | Column chromatography (EtOAc/hexane) | >95% purity | Separation of regioisomers |

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : and NMR (DMSO-) resolve regiochemistry (e.g., indole NH proton at δ 12.30 ppm; cyclopropane carbonyl carbon at δ 166.7 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with gradient elution (ACN/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields caused by competing side reactions?

Methodological Answer: Low yields (e.g., 30% in amide coupling ) often arise from:

- Steric hindrance : Use bulky coupling agents (e.g., PyBOP) or pre-activate the carboxylic acid with TBTU .

- Byproduct formation : Monitor reactions via TLC and quench intermediates promptly. For example, in situ generation of aryl isocyanates reduces side products .

- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates .

Q. Table 2. Troubleshooting Yield Issues

| Issue | Solution | Outcome Improvement | Reference |

|---|---|---|---|

| Low coupling efficiency | Switch from EDCI to HATU | +20–30% yield | |

| Hydrolysis of acyl group | Use anhydrous solvents (e.g., THF) | >90% stability |

Q. What strategies enhance the pharmacokinetic profile of indole-2-carboxamide derivatives like this compound?

Methodological Answer:

- Metabolic stability : Introduce electron-withdrawing groups (e.g., methoxy at C6) to reduce CYP450-mediated oxidation .

- Solubility : Co-crystallization with succinic acid or PEG-based formulations improves aqueous solubility .

- Bioavailability : Replace the cyclopropane moiety with fluorinated analogs to enhance membrane permeability (e.g., logP optimization via ClogP calculations) .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

- Core modifications : Compare analogs with varied substituents (e.g., 7-fluoro vs. 7-methoxy) to assess binding affinity .

- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical hydrogen bonds (e.g., indole NH with target residues) .

- In vitro assays : Test against relevant biological targets (e.g., kinase inhibition) with IC values to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.